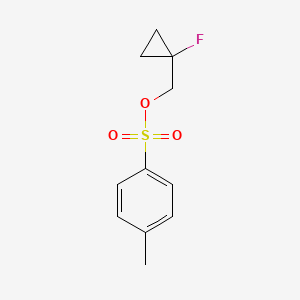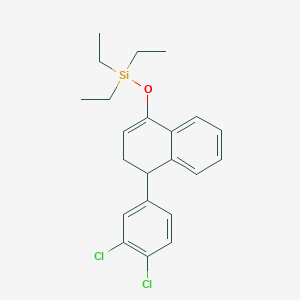
(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol ist eine komplexe organische Verbindung, die in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist. Diese Verbindung zeichnet sich durch ihre einzigartigen strukturellen Merkmale aus, darunter eine Dichlorphenylgruppe und ein triethylsilylgeschützter Naphtholteil. Ihre Synthese und Anwendungen wurden in verschiedenen Forschungsstudien untersucht, was sie zu einer wertvollen Verbindung sowohl in akademischen als auch in industriellen Umgebungen macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Syntheseroute umfasst die folgenden Schritte:
Bildung des Dichlorphenyl-Zwischenprodukts: Der erste Schritt umfasst die Herstellung des 3,4-Dichlorphenyl-Zwischenprodukts durch Chlorierungsreaktionen.
Naphthol-Derivatisierung: Der Naphtholteil wird dann durch eine Reihe von Kupplungsreaktionen eingeführt, die oft Katalysatoren und spezifische Reaktionsbedingungen beinhalten, um die Regioselektivität zu gewährleisten.
Triethylsilyl-Schutz: Der letzte Schritt beinhaltet den Schutz der Hydroxylgruppe am Naphthol mit einer Triethylsilylgruppe, typischerweise unter Verwendung von Triethylsilylchlorid in Gegenwart einer Base wie Imidazol.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsreagenzien wie N-Bromsuccinimid (NBS) und N-Chlorsuccinimid (NCS) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
(4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol wurde umfassend für seine Anwendungen in folgenden Bereichen untersucht:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde bei der Untersuchung von Enzymmmechanismen und Proteininteraktionen.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den (4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren und andere Proteine gehören, die zu einer Modulation biochemischer Pfade führen. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, selektiv an diese Zielstrukturen zu binden, ihre Aktivität zu beeinflussen und so verschiedene biologische Wirkungen hervorzurufen.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-naphthol: Fehlt der Triethylsilyl-Schutz, was zu unterschiedlicher Reaktivität und Anwendung führt.
(4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Ähnliche Struktur, aber mit einer Trimethylsilylgruppe, die ihre chemischen Eigenschaften und Reaktivität beeinflusst.
Einzigartigkeit
Das Vorhandensein der Triethylsilylgruppe in (4S)-(3,4-Dichlorphenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol bietet einzigartige sterische und elektronische Effekte, wodurch die Stabilität und Selektivität in verschiedenen Reaktionen erhöht wird. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese Eigenschaften von Vorteil sind.
Eigenschaften
Molekularformel |
C22H26Cl2OSi |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
NDIGFFDTUZWVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


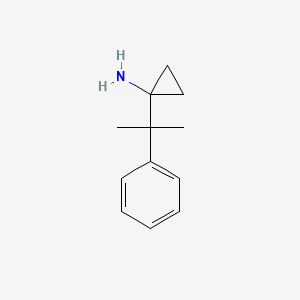
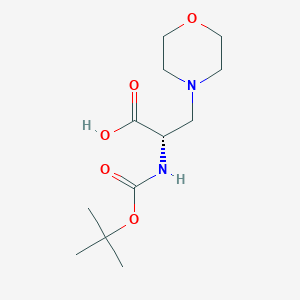
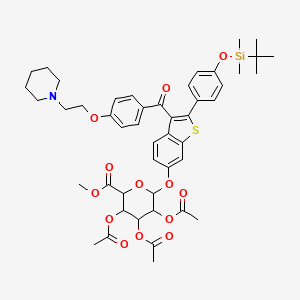
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
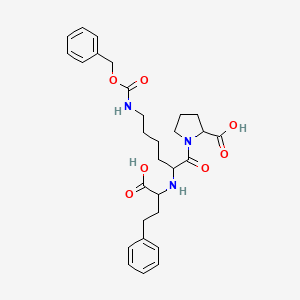
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)

